Heptane-1,3-diol;propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Heptane-1,3-diol;propanoic acid is an organic compound that combines the properties of both a diol and a carboxylic acid. This compound is of interest due to its unique structure, which allows it to participate in a variety of chemical reactions and applications in different fields such as chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Heptane-1,3-diol;propanoic acid can be synthesized through several methods. One common approach involves the oxidation of heptane-1,3-diol using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions . The reaction typically requires careful control of temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the catalytic cracking of larger hydrocarbons, such as hexadecane, using zeolite catalysts at high temperatures and moderate pressures . This method allows for the efficient production of the compound on a larger scale.
Chemical Reactions Analysis
Types of Reactions
Heptane-1,3-diol;propanoic acid undergoes various types of chemical reactions, including:
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl groups in heptane-1,3-diol can participate in substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated compounds.
Scientific Research Applications
Heptane-1,3-diol;propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its role in drug formulations and as a preservative.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of heptane-1,3-diol;propanoic acid involves its interaction with various molecular targets and pathways. In biological systems, the compound can be metabolized to form propionyl coenzyme A (propionyl-CoA), which enters the citric acid cycle . This metabolic pathway allows the compound to exert its effects by influencing energy production and other cellular processes.
Comparison with Similar Compounds
Heptane-1,3-diol;propanoic acid can be compared to other similar compounds such as:
Heptane-1,2,3-triol: Another diol with three hydroxyl groups, used in similar applications.
Propanoic acid: A simpler carboxylic acid with antimicrobial properties.
1,3-Propanediol: A diol used in the production of polyesters and other polymers.
This compound is unique due to its combination of diol and carboxylic acid functionalities, which allows it to participate in a broader range of chemical reactions and applications.
Properties
CAS No. |
63408-90-2 |
---|---|
Molecular Formula |
C10H22O4 |
Molecular Weight |
206.28 g/mol |
IUPAC Name |
heptane-1,3-diol;propanoic acid |
InChI |
InChI=1S/C7H16O2.C3H6O2/c1-2-3-4-7(9)5-6-8;1-2-3(4)5/h7-9H,2-6H2,1H3;2H2,1H3,(H,4,5) |
InChI Key |
VQRBWSCGBMAXBQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CCO)O.CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.